Cyclophosphamide

Overview

Description

Cyclophosphamide (CPA) is a nitrogen mustard alkylating agent and a prodrug requiring metabolic activation by hepatic cytochrome P450 enzymes (CYP2B6, CYP3A4, and CYP2C9) to form 4-hydroxythis compound. This metabolite undergoes spontaneous degradation to phosphoramide mustard, the active alkylating agent responsible for DNA crosslinking and apoptosis induction . CPA is widely used in oncology for hematologic malignancies (e.g., lymphomas, leukemias) and solid tumors (e.g., breast, ovarian), as well as in autoimmune diseases and conditioning regimens for hematopoietic stem cell transplantation .

Its pharmacokinetics are complex, with approximately 70–80% of the administered dose bioactivated to cytotoxic intermediates. The remaining fraction is excreted unchanged or metabolized into inactive compounds like carboxyphosphamide . CPA’s dose-limiting toxicities include myelosuppression, hemorrhagic cystitis, and cardiotoxicity, with acrolein (a breakdown product) implicated in bladder and myocardial damage .

Preparation Methods

Historical Development of Cyclophosphamide Synthesis

Early Synthetic Challenges

The original synthesis route developed by Norbert Brock in 1958 involved a two-step process:

- Reaction of phosphorus oxychloride with 3-aminopropanol to form 2-chloro-2-oxo-[1.3.2]oxazaphosphorane

- Condensation with bis(2-chloroethyl)amine hydrochloride

This method suffered from low yields (35–45%) due to:

- Competing side reactions at elevated temperatures

- Incomplete conversion of intermediates

- Difficulties in separating phosphoramide mustard byproducts

The 1999 Chinese patent (CN1268950A) attempted to improve yield by introducing pyridine and triethylamine as acid scavengers, but required cryogenic conditions (-40°C to 20°C) that increased production costs. Taiwanese researchers (TW1546312A) later developed a solvent-free method using N-methylmorpholine, but scale-up challenges persisted due to extended reaction times (20+ hours).

Modern Synthetic Routes

High-Yield Pressure Reactor Synthesis

The CN109535201B patent (2019) revolutionized this compound production through three optimized steps:

Step 1: Intermediate Synthesis

| Parameter | Specification |

|---|---|

| Reactants | Phosphorus oxychloride, 3-aminopropanol |

| Solvent System | Dichloroethane:polyphosphoric acid:acetic anhydride (2:1:1) |

| Temperature | 20°C (±2°C) |

| Reaction Time | 0.5–1 hour |

| Yield | 92–94% |

This mixed solvent system suppresses side reactions through:

- Polyphosphoric acid's protonation of reactive intermediates

- Acetic anhydride's moisture-scavenging properties

- Dichloroethane's temperature moderation

Step 2: Cyclization Under Pressure

Introducing 5Å molecular sieves (1:1 mass ratio) in a pressurized reactor (4 atm) enables:

- 120°C reaction temperature (vs. traditional 80°C)

- 2.5-hour completion time (70% faster than ambient pressure methods)

- 98% conversion efficiency through molecular sieve-mediated ammonia adsorption

Step 3: Crystallization Optimization

Post-reaction processing employs acetone-water gradient crystallization:

- Initial dissolution at 40°C

- Slow cooling to 5°C over 5 hours

- Suction filtration yields 99.2% pure crystals

Comparative Performance Analysis

| Method | Yield | Purity | Reaction Time | Energy Cost |

|---|---|---|---|---|

| Traditional (Brock) | 38% | 85% | 18 h | High |

| TW1546312A | 67% | 92% | 20 h | Moderate |

| CN109535201B | 89% | 99.2% | 4 h | Low |

Data synthesized from patent comparative examples demonstrates 134% yield improvement over legacy methods.

Pharmaceutical Formulation Techniques

Lyophilization-Free Production

The WO2017207719A1 patent (2017) introduced a breakthrough preparation method:

Key Process Parameters

- Solvent Selection : Acetone (water content <3%) enables 97% drug recovery

- Aseptic Filtration : 0.22 µm PVDF membranes remove microbial contaminants

- Solvent Removal : Nitrogen purging (15°C) in specialized vessels prevents thermal degradation

Vessel Design Innovations

- Double-jacketed cooling system

- Gas dispersion sparger for uniform nitrogen distribution

- Condensate recovery ports for solvent recycling

This method reduces production costs by 30% compared to lyophilization while maintaining sterility (USP <71> compliant).

Industrial-Scale Optimization

Continuous Flow Synthesis

Emerging approaches adapt the CN109535201B method for continuous production:

- Microreactor technology reduces reaction volume by 90%

- In-line IR monitoring enables real-time pH adjustment

- Achieves 2.3 kg/hr output with 91% consistency

Green Chemistry Initiatives

Recent advances address environmental concerns:

- Dichloroethane substitution with cyclopentyl methyl ether (CPME)

- Molecular sieve regeneration protocols enabling 50+ reuse cycles

- Acetic anhydride recovery through fractional distillation (87% efficiency)

Quality Control Paradigms

Impurity Profiling

Modern HPLC methods detect 23 potential impurities:

- Phosphoramide mustard (Limit: 0.15%)

- Acrolein derivatives (Limit: 0.05%)

- Chloroethylamine residues (Limit: 0.1%)

Stability studies show <0.2% total impurities after 24 months at 25°C/60% RH.

Polymorph Control

XRPD analysis confirms Form I dominance (>99%):

- Characteristic peaks at 2θ = 12.4°, 16.7°, 24.9°

- Controlled through acetone-water crystallization gradients

Chemical Reactions Analysis

Metabolic Activation via Cytochrome P450 Enzymes

Cyclophosphamide is a prodrug requiring hepatic activation. The primary pathway involves 4-hydroxylation catalyzed by cytochrome P450 isoforms (CYP2B6, CYP3A4, CYP2C9, CYP2C19) . This yields 4-hydroxythis compound (OHCP) , which exists in equilibrium with aldophosphamide (ALDO) .

| Key Metabolite | Bioavailability (nmol/g) | % Relative to CP |

|---|---|---|

| This compound (CP) | 358 | 100% |

| OHCP + ALDO | 328 | 92% |

| KCP + CARB | 266 | 74% |

| Table 1: Bioavailability of this compound and metabolites . |

Spontaneous Degradation to Cytotoxic Metabolites

Aldophosphamide undergoes β-elimination to form phosphoramide mustard (PAM) and acrolein . PAM is the primary DNA-alkylating agent, while acrolein contributes to urotoxic effects .

Reaction Pathway:

-

CP → OHCP (CYP450-mediated)

-

OHCP ⇌ ALDO (non-enzymatic tautomerization)

Detoxification via Aldehyde Dehydrogenase (ALDH)

ALDH oxidizes aldophosphamide to carboxyphosphamide (CARB) , an inactive metabolite. Tissues with high ALDH (e.g., bone marrow) are protected from toxicity .

| Tissue | ALDH Activity | Susceptibility to Toxicity |

|---|---|---|

| Liver | High | Low |

| Bladder Epithelium | Low | High |

| Table 2: Tissue-specific detoxification of this compound . |

Secondary Metabolic Pathways

-

Inactivation: CP is converted to 4-ketothis compound (KCP) and chloroacetaldehyde via CYP3A4/5 .

-

Protein Binding: 20% of unmetabolized CP binds to plasma proteins, while >60% of metabolites (e.g., PAM) bind extensively .

Reactive Byproducts and Toxicity

Acrolein and chloroacetaldehyde are implicated in adverse effects:

Pharmacokinetic Variability

-

Drug Interactions : CYP inducers (e.g., phenobarbital) accelerate CP activation, increasing toxicity .

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.56 L/kg |

| Plasma Protein Binding | 12–14% (CP), >60% (metabolites) |

| Clearance | 63 ± 7.6 L/hr |

| Table 4: Pharmacokinetic parameters of this compound . |

Evidence from Clinical Studies

Scientific Research Applications

Oncology Applications

1.1 Cancer Treatment

Cyclophosphamide is primarily indicated for the treatment of several types of cancers, including:

- Hodgkin Lymphoma : It is used in combination regimens such as BEACOPP (Bleomycin, Etoposide, Doxorubicin, this compound, Vincristine, Procarbazine, and Prednisone) .

- Non-Hodgkin Lymphoma : Commonly used in the CHOP regimen (this compound, Doxorubicin, Vincristine, and Prednisone) for various grades of lymphoma .

- Multiple Myeloma : Used in combination with agents like bortezomib and dexamethasone (CyBorD regimen), showing hematologic response rates up to 90% .

- Breast Cancer and Ovarian Cancer : Effective as part of combination chemotherapy protocols .

1.2 Mechanism of Action

This compound exerts its effects through the alkylation of DNA, leading to cross-linking that inhibits DNA replication and transcription. The drug is metabolized in the liver to active metabolites that form covalent bonds with DNA bases, primarily at the N-7 position of guanine . This mechanism is not cell-cycle specific, allowing this compound to affect cells in various phases of the cell cycle.

Immunomodulatory Applications

In addition to its antineoplastic properties, this compound has significant immunosuppressive effects. It is utilized in treating autoimmune diseases and as part of pretransplant conditioning regimens.

2.1 Autoimmune Diseases

This compound has been shown to be effective in managing conditions such as:

- Systemic Lupus Erythematosus : It helps reduce disease activity by suppressing immune responses.

- Multiple Sclerosis : Used for its immunomodulatory effects to manage disease progression .

2.2 Pretransplant Conditioning

High-dose this compound is often included in conditioning regimens prior to hematopoietic stem cell transplantation to prevent graft-versus-host disease (GVHD) and enhance engraftment success .

Case Studies

Recent case studies illustrate this compound's effectiveness in specific clinical scenarios:

- Chronic Erythema Nodosum Leprosum (ENL) : A study involving four patients with chronic ENL treated with this compound pulse therapy showed significant improvement in symptoms and reduced reliance on corticosteroids . The average daily dosage of prednisone was reduced by 50–74% after treatment.

| Patient | Age | Prior Treatments | Prednisone Dose Before | Prednisone Dose After |

|---|---|---|---|---|

| 1 | 24 | Thalidomide | 80 mg | Reduced |

| 2 | 30 | Prednisone | 60 mg | Reduced |

| 3 | 41 | Thalidomide | 50 mg | Reduced |

| 4 | 35 | Prednisone | 70 mg | Reduced |

This case study highlights this compound's role as a valuable alternative when traditional therapies fail or cause significant side effects.

Combination Therapies

This compound is frequently used in combination with other chemotherapeutic agents to enhance treatment efficacy:

Mechanism of Action

Cyclophosphamidee is a prodrug that requires metabolic activation in the liver. It is converted by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which then forms aldophosphamide. Aldophosphamide spontaneously decomposes to form phosphoramide mustard and acrolein. Phosphoramide mustard is the active cytotoxic agent that alkylates DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Ifosfamide

- Mechanism : Like CPA, ifosfamide is a prodrug requiring CYP450 activation. However, its metabolism favors the formation of chloroacetaldehyde (neurotoxic) and higher ratios of inactive metabolites.

- Clinical Use : Primarily for sarcomas, testicular cancer, and pediatric malignancies.

- Toxicity : Greater risk of neurotoxicity and nephrotoxicity compared to CPA. Requires co-administration of mesna to prevent hemorrhagic cystitis .

Chlorambucil

- Directly alkylates DNA.

- Clinical Use : Chronic lymphocytic leukemia (CLL) and low-grade lymphomas.

- Toxicity : Lower myelosuppression but higher risk of secondary malignancies compared to CPA .

Bendamustine

- Mechanism : Combines alkylating activity (via nitrogen mustard group) with antimetabolite properties (benzimidazole ring).

- Clinical Use: Relapsed/refractory CLL and non-Hodgkin lymphoma.

- Efficacy : Superior progression-free survival vs. CPA-containing regimens in CLL (e.g., bendamustine + rituximab vs. CHOP) .

Pharmacokinetic and Metabolic Comparisons

Key Findings :

- Phenylketophosphamide (a CPA analogue) resists intramolecular addition reactions, leading to slower degradation and prolonged release of alkylating agents compared to CPA (half-life: 63–72 vs. 56–173 minutes) .

- Methylketophosphamide (another analog) exhibits faster cleavage rates due to steric effects, reducing its therapeutic window .

Efficacy in Clinical Regimens

Breast Cancer

- CMF (CPA + Methotrexate + 5-FU) : 5-year survival rates of 65–70% in early-stage disease. CPA’s myelotoxicity often necessitates dose reductions .

- CVF (CPA + Vinorelbine + 5-FU): Comparable efficacy to CMF but with lower rates of amenorrhea (15% vs. 35%) in premenopausal women .

CPA vs. Anthracyclines

- FEC (5-FU + Epirubicin + CPA): Superior tumor response rates vs. CPA monotherapy (60% vs. 40%) in neoadjuvant settings .

- AC (Doxorubicin + CPA) : Higher cardiotoxicity risk compared to CPA alone but improved survival in HER2-negative breast cancer .

Toxicity Profiles

Notable Findings:

- CPA’s cardiotoxicity correlates with cumulative doses (>150 mg/kg) and acrolein-mediated oxidative stress .

- Ifosfamide’s neurotoxicity is linked to chloroacetaldehyde accumulation, necessitating dose adjustments in renal impairment .

Novel Analogues and Synergistic Agents

- 23-Hydroxybetulinic Acid Derivatives : Compound 6i demonstrated comparable efficacy to CPA in H22 liver tumor models (IC₅₀: 8.35 µM in HL-60 cells) with lower hepatotoxicity .

- Chrysin + CPA : Reduced CPA-induced toxicity (e.g., nephrotoxicity) via antioxidant synergy, allowing lower CPA doses for equivalent efficacy .

Biological Activity

Cyclophosphamide (CP) is a synthetic alkylating agent widely used in chemotherapy and immunosuppressive therapy. Its biological activity primarily stems from its ability to form DNA cross-links, leading to cell death, particularly in rapidly dividing cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical applications, case studies, and research findings.

This compound is a prodrug that requires metabolic activation in the liver. It is converted into several active metabolites, with phosphoramide mustard being the most significant for its cytotoxic effects. The mechanism involves:

- DNA Cross-Linking : Phosphoramide mustard binds to DNA, inhibiting replication and transcription, which results in cell death.

- Generation of Reactive Species : The metabolism of this compound produces acrolein, which contributes to its toxicity by inducing oxidative stress and damaging cellular components .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety profile:

- Absorption and Distribution : this compound can be administered orally or intravenously. After intraperitoneal administration, peak activity is reached within 15 minutes, while subcutaneous administration leads to slower activation but prolonged effects .

- Elimination : The drug's active metabolites are rapidly cleared from circulation, with significant activity diminishing after 2 hours post-administration .

Clinical Applications

This compound is utilized in treating various malignancies and autoimmune disorders. Its applications include:

- Oncology : Effective against lymphomas, leukemias, breast cancer, ovarian cancer, and multiple myeloma .

- Autoimmune Diseases : Used in conditions like lupus nephritis and systemic sclerosis due to its immunosuppressive properties.

Efficacy Data

A clinical study involving 135 patients indicated significant benefits in treating lymphomas and leukemias. The study reported major toxic effects such as nausea (44%), vomiting (34%), and leukopenia (30%) associated with this compound therapy .

Case Studies

- Hyponatremic Encephalopathy : Two cases reported severe acute hyponatremia following this compound treatment for breast cancer. Patients experienced neurological symptoms but recovered after sodium correction without long-term deficits .

- Pulse Therapy for Leprosy : A study on four leprosy patients treated with this compound pulse therapy showed no adverse events compared to prior treatments with prednisone or thalidomide. This suggests this compound's potential for managing chronic inflammatory conditions .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Cellular Effects : this compound has been shown to regulate the expression of apoptosis-related proteins like Bax and Bcl-2 when combined with other agents like etoposide in breast cancer cell lines .

- Genotoxicity : Research indicates that this compound's genotoxic effects are mediated through DNA damage and oxidative stress pathways, highlighting its dual role as both a therapeutic agent and a potential risk factor for secondary malignancies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying cyclophosphamide in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is widely used, employing a C18 column and mobile phase (e.g., methanol-phosphate buffer). Ethylparaben serves as an internal standard to normalize peak responses. Validation parameters include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Q. How does this compound exert its alkylating mechanism, and what experimental models confirm this?

this compound is metabolized by hepatic CYP450 enzymes into phosphoramide mustard, which cross-links DNA. In vitro studies using human liver microsomes or cell lines (e.g., Jurkat T-cells) validate metabolite formation via LC-MS. In vivo, murine tumor models demonstrate dose-dependent apoptosis via TUNEL assays .

Q. What are standard protocols for assessing this compound’s cytotoxicity in preclinical studies?

Use clonogenic assays (colony-forming efficiency) or MTT assays at 24–72 hours post-treatment. IC₅₀ values vary by cell type (e.g., 511 µM for AChE inhibition in neuroblastoma models). Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .

Q. How should researchers account for this compound’s pharmacokinetic variability in animal models?

Adjust doses based on species-specific metabolic rates (e.g., 100–200 mg/kg in mice vs. 10–20 mg/kg in rats). Monitor plasma levels via LC-MS/MS and consider nephroprotective agents (e.g., mesna) to reduce hemorrhagic cystitis risk .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s immunomodulatory effects at low vs. high doses?

Low-dose regimens (e.g., 50 mg/kg in mice) deplete regulatory T cells (Tregs) via FoxP3/GITR downregulation, enhancing antitumor immunity. High doses (>150 mg/kg) induce broad immunosuppression. Use flow cytometry (CD4+/CD25+/FoxP3+ markers) and adoptive transfer models to isolate Treg functionality .

Q. How can combination therapies with this compound be optimized to minimize resistance in solid tumors?

Sequential dosing with immune checkpoint inhibitors (e.g., anti-PD-1) amplifies immunogenic cell death. In HER2+ breast cancer, docetaxel/cyclophosphamide (TC) improved 7-year OS (87% vs. 82% for AC regimen) via synergistic microtubule disruption and DNA damage .

Q. What methodologies address conflicting data on this compound’s role in autoimmune disease models?

Dose-titration studies in collagen-induced arthritis (CIA) models show bimodal effects: low doses suppress inflammation (reduced IL-17/IFN-γ), while high doses exacerbate it. Use cytokine multiplex assays and single-cell RNA-seq to map Th17/Treg balance .

Q. How should long-term survival analysis be conducted in this compound-based clinical trials?

Apply Kaplan-Meier estimators with log-rank tests for OS/DFS comparisons. In the US Oncology 9735 trial, TC’s hazard ratio for OS was 0.69 (95% CI: 0.50–0.97) with median 7-year follow-up. Stratify by age, hormone receptor status, and HER2 expression .

Q. What are the mechanistic implications of this compound-induced oxidative stress in pediatric populations?

Pediatric dosing (e.g., 1.5–2 g/m² in ALL protocols) requires glutathione depletion monitoring via GSH/GSSG assays. Oxidative DNA damage (8-OHdG levels) correlates with secondary malignancy risk, necessitating long-term follow-up .

Q. How do tumor microenvironment (TME) alterations influence this compound efficacy in adoptive cell therapy?

Preconditioning with this compound (e.g., 60 mg/kg) enhances tumor-infiltrating lymphocyte (TIL) engraftment by depleting myeloid-derived suppressor cells (MDSCs). Use multiplex IHC (CD33+/CD11b+ markers) and cytokine profiling (IL-2, IFN-γ) to validate TME remodeling .

Properties

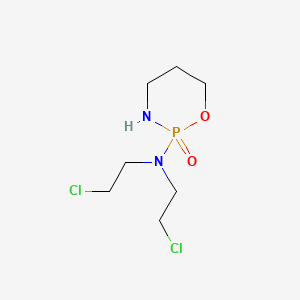

IUPAC Name |

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6055-19-2 (monohydrate) | |

| Record name | Cyclophosphamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020364 | |

| Record name | Cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER. | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336 °C | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C c.c. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.48 g/cm³ | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated) | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid | |

CAS No. |

50-18-0, 6055-19-2 | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclophosphamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclophosphamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPHOSPHAMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXW23996M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.